Enhanced Lipophilicity (LogP) for Improved Membrane Permeability in Drug Design
The tert-butoxy substituent in 2-(1,1-dimethylethoxy)-3-pyridinecarbonitrile confers a significantly higher calculated partition coefficient (LogP) compared to its methoxy and ethoxy counterparts, a critical factor influencing passive membrane permeability and bioavailability in drug development. The target compound exhibits a LogP of 2.13, which is substantially greater than the LogP of 2-methoxy-3-pyridinecarbonitrile (LogP = 1.40) and 2-ethoxy-3-pyridinecarbonitrile (LogP = 1.35–1.57) . This difference translates to an approximately 5.4-fold increase in lipophilicity over the methoxy analog, as estimated from the difference in LogP values (ΔLogP ≈ 0.73) .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.13 (calculated) |
| Comparator Or Baseline | 2-Methoxy-3-pyridinecarbonitrile (LogP = 1.40) and 2-Ethoxy-3-pyridinecarbonitrile (LogP = 1.35–1.57) |
| Quantified Difference | ΔLogP ≈ +0.73 vs. methoxy analog; +0.56 to +0.78 vs. ethoxy analog |
| Conditions | In silico calculated LogP using standard algorithms (e.g., XLogP3, ACD/Labs) as reported by chemical databases and vendors |
Why This Matters
Higher LogP values correlate with increased membrane permeability, which can be a decisive factor in selecting a scaffold for central nervous system (CNS) targets or optimizing oral bioavailability.
